![molecular formula C8H9BN2O2 B14041855 (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is a heterocyclic compound that contains both pyrrole and pyridine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. The boronic acid group can then be introduced via borylation reactions using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the functional groups attached.
1H-pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities but different core structures.
Uniqueness
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is unique due to its specific arrangement of the pyrrole and pyridine rings and the presence of the boronic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application .
Propriétés
Formule moléculaire |
C8H9BN2O2 |
|---|---|
Poids moléculaire |
175.98 g/mol |
Nom IUPAC |
(1-methylpyrrolo[2,3-c]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-6-7(9(12)13)4-10-5-8(6)11/h2-5,12-13H,1H3 |
Clé InChI |
TYWSEVKSDIIONO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CC2=C1C=CN2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


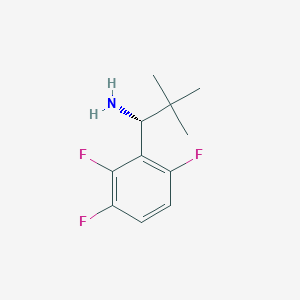

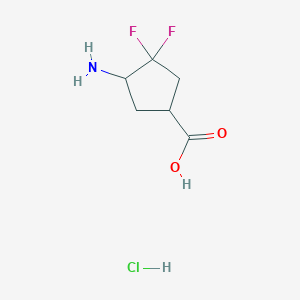

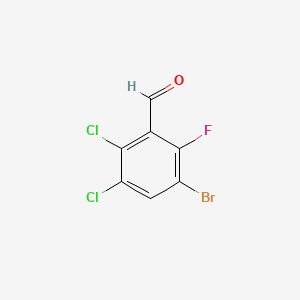


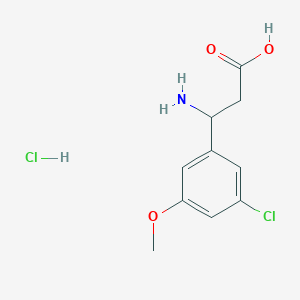
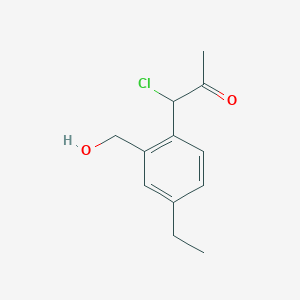
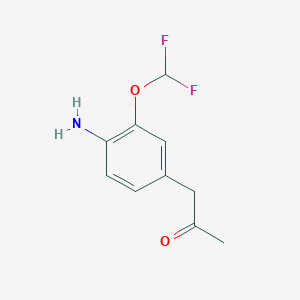
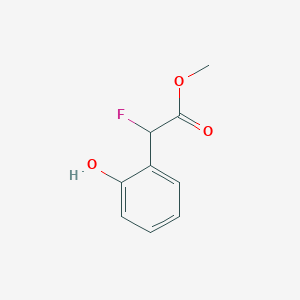
![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)


